206350-79-0

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

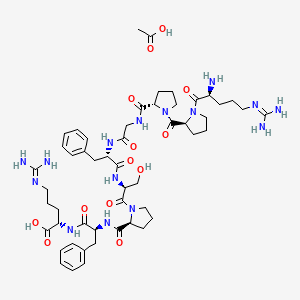

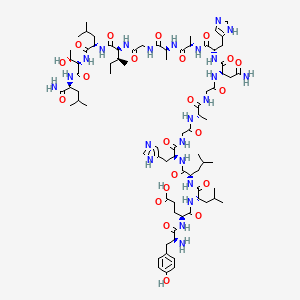

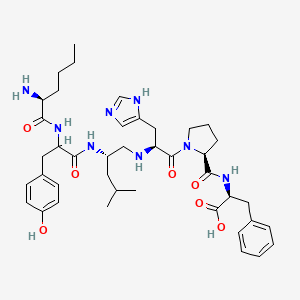

The compound with CAS number 206350-79-0, also known as L-R or L-R4W2, is a vanilloid TRPV1 (VR1) receptor antagonist peptide . It has been synthesized from the combination of two different chemicals, a small molecule and a peptide. The compound has shown potential applications in both in vivo and in vitro studies.

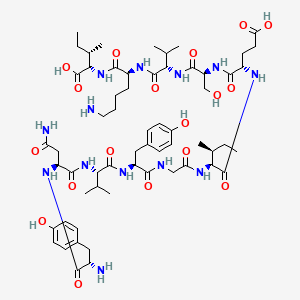

Molecular Structure Analysis

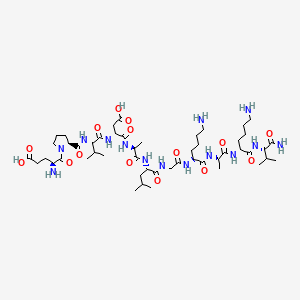

The molecular formula of this compound is C46H71N21O6 . Its molecular weight is 1014.2 . The sequence of this peptide is RRRRWW-NH2 .

Physical And Chemical Properties Analysis

The compound is a white lyophilized solid . It is soluble in water . Its molecular weight is 1014.19 .

Wissenschaftliche Forschungsanwendungen

1. PET in Drug Research and Development

Positron Emission Tomography (PET) is increasingly used to examine drugs' behavioral, therapeutic, and toxic properties. It assesses pharmacokinetic and pharmacodynamic events directly in humans and animals, significantly contributing to drug development and understanding molecular drug action mechanisms (Fowler et al., 1999).

2. Safety Evaluation in Human Use

Animal toxicology experiments are extended to evaluate chemical hazards and predict safety in human use. Large safety factors, like 1:5000 of the lowest-effect dose level for cancer, are recommended when the material use is considered important, guided by informed scientific judgment (Weil, 1972).

3. Drug-Side Effect Association

Innovative computational approaches, such as the Centered Kernel Alignment-based Multiple Kernel Learning (CKA-MKL) algorithm, are used to predict drug-side effect associations, enhancing the efficiency and accuracy of identifying such associations (Ding et al., 2019).

4. Limitations of Animal Studies

Animal models are often poor predictors of drug safety in humans, leading to reconsiderations of their scientific merit in pharmaceutical development. This realization prompts discussions about alternative research methods (Norman, 2019).

5. Endocrine-Disrupting Chemicals

Research on endocrine-disrupting chemicals (EDCs) has revealed how these substances affect health and disease, especially during development. Understanding EDCs' molecular and epigenetic mechanisms is crucial in translating findings to human health (Gore et al., 2015).

6. Polypharmacology in Drug Discovery

Polypharmacology, where drug molecules interact with multiple targets, presents challenges and opportunities in drug development. It is crucial for designing effective and less toxic therapeutic agents (Reddy & Zhang, 2013).

Wirkmechanismus

Target of Action

The primary target of the compound 206350-79-0, also known as L-R4W2, is the vanilloid receptor 1 (VR1), or the TRPV1 receptor . This receptor is a member of the transient receptor potential (TRP) family of ion channels and plays a crucial role in the perception of pain.

Mode of Action

L-R4W2 acts as an antagonist of the TRPV1 receptor . It binds to the receptor and blocks its activity, thereby inhibiting the flow of calcium ions (Ca2+) into the cells . This action disrupts the signal transduction pathways that would normally lead to the sensation of pain.

Biochemical Pathways

The TRPV1 receptor is involved in various biochemical pathways, particularly those related to pain perception. By blocking the TRPV1 receptor, L-R4W2 can disrupt these pathways and their downstream effects, which include the activation of neurons in the dorsal root ganglion . This disruption can lead to a reduction in pain signals sent to the brain.

Result of Action

The primary result of L-R4W2’s action is its analgesic (pain-relieving) effect . By blocking the TRPV1 receptor, L-R4W2 can inhibit the transmission of pain signals, leading to a reduction in the perception of pain.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 206350-79-0 involves the reaction of two starting materials, 2,4-dichloro-5-fluoroaniline and 2-(2,4-difluorophenyl)-1,3-dioxolane-4-methanol, in the presence of a coupling agent and a base.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2-(2,4-difluorophenyl)-1,3-dioxolane-4-methanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline (1.0 equiv) and 2-(2,4-difluorophenyl)-1,3-dioxolane-4-methanol (1.2 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as DIC or EDC (1.2 equiv) and a base such as DIPEA or TEA (2.0 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound 206350-79-0." ] } | |

CAS-Nummer |

206350-79-0 |

Molekularformel |

C46H71N21O6 |

Molekulargewicht |

1014.2 |

InChI |

InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1 |

InChI-Schlüssel |

MGQHBRDQUJRCLN-UJARKJSPSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Aussehen |

White lyophilised solid |

Siedepunkt |

N/A |

melting_point |

N/A |

Reinheit |

>98 % |

Sequenz |

RRRRWW-NH2 |

Löslichkeit |

Soluble in water |

Lagerung |

-20°C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

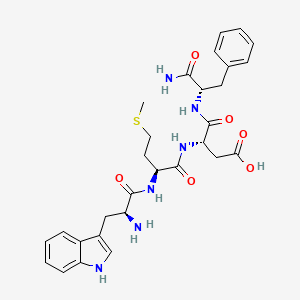

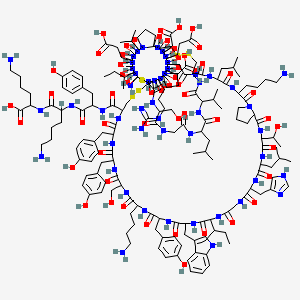

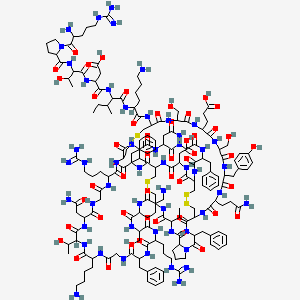

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)